molecular formula C20H16N2O B2408982 (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol CAS No. 496013-51-5

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol

Cat. No.: B2408982
CAS No.: 496013-51-5
M. Wt: 300.361
InChI Key: JAYZZRNUIXTTLZ-UHFFFAOYSA-N
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Description

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is a complex organic compound that features both indole and pyridine moieties The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyridine structure is a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

(2-phenyl-1H-indol-3-yl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-20(15-10-12-21-13-11-15)18-16-8-4-5-9-17(16)22-19(18)14-6-2-1-3-7-14/h1-13,20,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYZZRNUIXTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with pyridine-4-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)ketone, while reduction could produce (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methane.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. For instance, it can be used in Friedel–Crafts reactions to produce various derivatives that may exhibit unique properties .

Biology

The compound is studied for its potential as a pharmacophore due to the biological interactions of its indole and pyridine components. Research indicates that compounds with similar structures can interact with various biological targets, making this compound a candidate for drug development. For example, its derivatives have shown promise in inhibiting specific enzymes or receptors involved in disease processes.

Medicine

In medical research, this compound is investigated for therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities. Preliminary studies suggest that its derivatives could exhibit significant effects against cancer cell lines and microbial pathogens, warranting further investigation into their mechanisms of action and efficacy .

Industry

The compound also has industrial applications, particularly in the development of new materials with tailored properties such as conductivity or fluorescence. Its distinct structural features allow for the design of materials suitable for electronic applications or as sensors.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
Anti-inflammatoryReduction of inflammatory markers

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Condensation Reaction2-phenylindole with pyridine-4-carbaldehyde70%
Friedel-Crafts HydroxyalkylationIndoles reacting with aldehydes76%
RecrystallizationPurification method post-synthesisVariable

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of synthesized derivatives showed effectiveness against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell membranes, highlighting its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, enzymes, or proteins, modulating their activity. The pyridine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    (2-phenyl-1H-indol-3-yl)(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.

    (2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methanol: Another positional isomer with potential differences in biological activity.

    (2-phenyl-1H-indol-3-yl)(quinolin-4-yl)methanol: Contains a quinoline ring instead of pyridine, which may alter its chemical and biological properties.

Uniqueness

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is unique due to the specific positioning of the indole and pyridine rings, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure allows for the exploration of new chemical reactions and potential therapeutic applications.

Biological Activity

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its indole and pyridine moieties, which are known to interact with various biological targets. The specific structure allows for diverse biological activities, making it a candidate for drug development.

Target of Action

The compound acts primarily through interactions with specific proteins and enzymes involved in various biochemical pathways. Indole derivatives are known to modulate signaling pathways, potentially affecting cellular proliferation, apoptosis, and inflammatory responses.

Mode of Action

The mode of action can vary widely depending on the specific target. For example, compounds with indole structures often exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes or receptors involved in these processes .

Biochemical Pathways

Research indicates that indole derivatives can influence multiple biochemical pathways. These include:

  • Apoptosis pathways: Inducing cell death in cancer cells.
  • Inflammatory pathways: Reducing the production of pro-inflammatory cytokines.
  • Microtubule assembly: Disrupting microtubule dynamics, which is critical in cancer cell division .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values indicate significant cytotoxicity, suggesting that it may serve as a lead compound for further development .

Cancer Cell LineIC50 Value (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a broader application in treating infections beyond its anticancer properties .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A study synthesized various analogs of indole derivatives, including those based on this compound. The resulting compounds were screened for their cytotoxic effects against several cancer cell lines, with some showing enhanced activity compared to the parent compound .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies help elucidate the mechanism by which the compound exerts its effects at the molecular level .

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